molecular formula C19H16N2O3S B2966510 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide CAS No. 681158-44-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide

Cat. No.: B2966510
CAS No.: 681158-44-1
M. Wt: 352.41
InChI Key: CZWNZLHADRBNGA-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide is a heterocyclic compound featuring a chromenothiazole core fused with a benzamide moiety substituted with an ethoxy group at the para position (). The chromenothiazole system combines a benzopyran (chromene) ring with a thiazole ring, creating a rigid, planar structure that may enhance binding to biological targets.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-23-13-9-7-12(8-10-13)18(22)21-19-20-17-14-5-3-4-6-15(14)24-11-16(17)25-19/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWNZLHADRBNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate chromone derivatives with thioamides under acidic or basic conditions to form the chromeno-thiazole core. Subsequent reactions with ethoxybenzoyl chloride in the presence of a base, such as triethylamine, yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis for larger-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells, or the enhancement of antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The N-(thiazol-2-yl)benzamide scaffold is widely explored in medicinal chemistry. Below is a comparative analysis of key derivatives:

2.1 N-(4-(2-Pyridyl)thiazol-2-yl)benzamide ()
  • Structural Features: A pyridyl group replaces the chromenothiazole core.
  • Biological Activity: Exhibits adenosine receptor affinity in the micromolar range (Kᵢ ~1–10 µM).
  • Key Insight: Replacing benzamide with cyclopentanamide retains adenosine affinity, indicating flexibility in the amide region for target engagement .
2.2 4-Chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)benzamide ()
  • Structural Features : A chloro-substituted benzamide and a trimethoxyphenyl-thiazole group.
  • Biological Activity : Demonstrated anticancer activity (IC₅₀ ~1–5 µM in metastatic cancer models).
  • Key Insight : The trimethoxy group enhances planar stacking interactions with hydrophobic enzyme pockets, improving potency .
2.3 N-[4-(4-Methoxyphenyl)thiazol-2-yl]-hydrazine hydrobromide ()
  • Structural Features : A methoxyphenyl-thiazole with a hydrazine linker.
  • Biological Activity : Cardioprotective effects surpassing reference drugs (e.g., Levocarnitine) in hypoxia models.
  • Key Insight : The methoxy group improves membrane permeability, enhancing efficacy in cardiovascular tissues .
2.4 N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50, )
  • Structural Features : Bromophenyl-thiazole and sulfamoylbenzamide groups.
  • Biological Activity : Potent NF-κB activation (EC₅₀ ~0.5 µM), used to enhance TLR adjuvant activity.
  • Key Insight : The sulfamoyl group introduces strong hydrogen-bonding capacity, critical for NF-κB pathway modulation .

Target Compound: N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide

  • Hypothesized Advantages :
    • The ethoxy group may improve metabolic stability compared to methoxy or methyl substituents ().
    • The fused chromene ring could reduce off-target interactions observed in simpler N-(thiazol-2-yl)benzamides ().

Data Table: Key Analogues and Their Properties

Compound Name Structural Features Biological Activity Affinity/Potency Reference ID
N-(4-(2-Pyridyl)thiazol-2-yl)benzamide Pyridyl-thiazole, benzamide Adenosine receptor binding Kᵢ ~1–10 µM
4-Chloro-N-(4-(3,4,5-TMP)thiazol-2-yl)benzamide Trimethoxyphenyl-thiazole, chloro-benzamide Anticancer IC₅₀ ~1–5 µM
N-[4-(4-Methoxyphenyl)thiazol-2-yl]-hydrazine Methoxyphenyl-thiazole, hydrazine linker Cardioprotective > Levocarnitine
Compound 50 () Bromophenyl-thiazole, sulfamoylbenzamide NF-κB activation EC₅₀ ~0.5 µM
Target Compound Chromenothiazole, 4-ethoxybenzamide Under investigation Data pending

Research Findings and SAR Insights

  • Scaffold Flexibility : The amide region tolerates diverse substitutions (e.g., cyclopentanamide, sulfamoyl) without losing target affinity ().
  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy, ethoxy) improve solubility and tissue penetration ().
    • Bulky substituents (e.g., trimethoxyphenyl) enhance hydrophobic interactions in enzyme pockets ().
  • Chromenothiazole Advantage: The fused ring system in the target compound may confer selectivity by reducing off-target binding common in simpler thiazole derivatives ().

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide is a synthetic organic compound that combines a chromeno-thiazole moiety with an ethoxybenzamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be described using its IUPAC name and molecular formula:

  • IUPAC Name: N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-ethoxybenzamide
  • Molecular Formula: C₁₉H₁₆N₂O₃S
  • CAS Number: 681158-44-1

The compound features a complex arrangement that allows it to interact with various biological targets, potentially leading to diverse therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains and fungi, suggesting its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via ROS
HeLa (Cervical Cancer)12Mitochondrial dysfunction
A549 (Lung Cancer)10Caspase activation

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The compound has been shown to act as an allosteric modulator, influencing key metabolic pathways involved in cell survival and proliferation.

Case Study: Interaction with Trypanothione Reductase

A notable case study examined the compound's interaction with trypanothione reductase (TR), an enzyme crucial for maintaining redox balance in trypanosomatids. The study revealed that this compound inhibits TR activity, leading to increased oxidative stress within the cells and ultimately resulting in cell death. This mechanism suggests potential applications in treating diseases caused by trypanosomatids, such as leishmaniasis and Chagas disease .

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